molecular formula C23H27N5O3S B11249751 2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11249751
M. Wt: 453.6 g/mol
InChI Key: UQRDVIGJAQGJQE-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine to form the intermediate compound. This intermediate is then reacted with 6-methyl-N-phenylpyrimidin-4-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles
  • 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C23H27N5O3S/c1-17-9-10-20(31-3)21(15-17)32(29,30)28-13-11-27(12-14-28)23-24-18(2)16-22(26-23)25-19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26)

InChI Key

UQRDVIGJAQGJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C

Origin of Product

United States

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